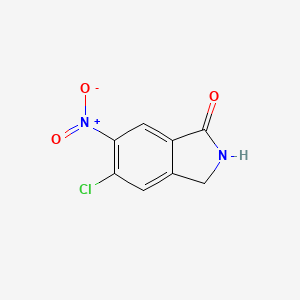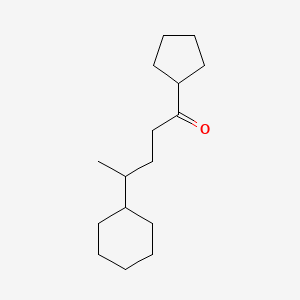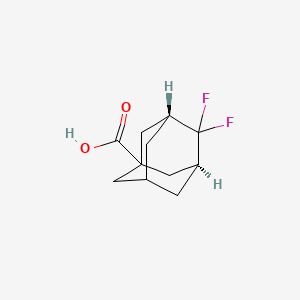
(3S,5R)-4,4-difluoroadamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-4,4-difluoroadamantane-1-carboxylic acid is a fluorinated derivative of adamantane, a compound known for its rigid, cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-4,4-difluoroadamantane-1-carboxylic acid typically involves the fluorination of adamantane derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms. The carboxylation step can be achieved using carbon dioxide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-4,4-difluoroadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of fluorine atoms with the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, (3S,5R)-4,4-difluoroadamantane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology
The compound’s stability and bioactivity have led to its investigation in biological studies
Medicine
In medicine, this compound is explored for its therapeutic properties. Its derivatives are studied for their potential to inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3S,5R)-4,4-difluoroadamantane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Adamantane-1-carboxylic acid: Lacks fluorine atoms, resulting in different chemical and physical properties.
4,4-Difluoroadamantane: Similar structure but without the carboxylic acid group, affecting its reactivity and applications.
(3R,5S)-4,4-difluoroadamantane-1-carboxylic acid: An enantiomer with different stereochemistry, leading to variations in biological activity and interactions.
Uniqueness
(3S,5R)-4,4-difluoroadamantane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both fluorine atoms and a carboxylic acid group
Properties
Molecular Formula |
C11H14F2O2 |
|---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
(3S,5R)-4,4-difluoroadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H14F2O2/c12-11(13)7-1-6-2-8(11)5-10(3-6,4-7)9(14)15/h6-8H,1-5H2,(H,14,15)/t6?,7-,8+,10? |
InChI Key |
STPITGHNDOOTFQ-VZCHMASFSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2(F)F)CC1C3)C(=O)O |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B13890728.png)
![4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)
![3-[2-(Methoxymethoxy)ethyl]-2-methylaniline](/img/structure/B13890741.png)
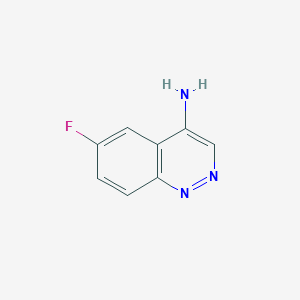
![5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one](/img/structure/B13890757.png)
![tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B13890761.png)
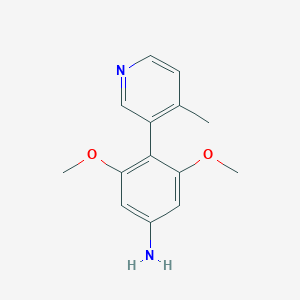
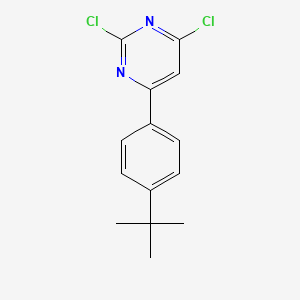
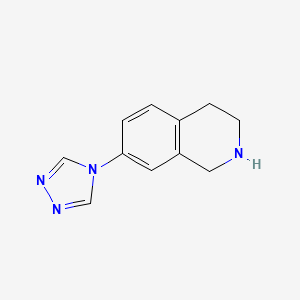
![tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate](/img/structure/B13890787.png)
![1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13890802.png)
![4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B13890809.png)
